3,4-Dimethoxybenzyl alcohol

概要

説明

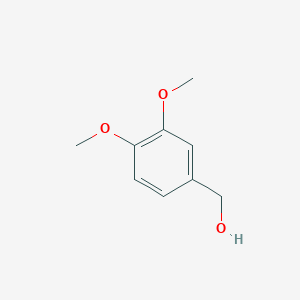

3,4-Dimethoxybenzyl alcohol (CAS: 93-03-8), also known as veratryl alcohol, is a non-phenolic aromatic alcohol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. It features a benzyl alcohol backbone substituted with two methoxy (–OCH₃) groups at the 3- and 4-positions of the aromatic ring. This compound is a secondary metabolite of lignin-degrading fungi, such as Phanerochaete chrysosporium, and acts as a natural redox mediator in lignin peroxidase (LiP)-catalyzed reactions . Its electron-rich aromatic structure enables resonance stabilization, making it a critical substrate for studying ligninolytic enzyme mechanisms and pollutant degradation . Industrially, it is used in synthesizing cyclotriveratrylene (host-guest chemistry) and as a fuel in microbial fuel cells .

準備方法

Sodium Borohydride Reduction of 3,4-Dimethoxybenzaldehyde

The most widely documented method for synthesizing 3,4-dimethoxybenzyl alcohol involves the reduction of 3,4-dimethoxybenzaldehyde using sodium borohydride (NaBH₄) in methanol. This one-step procedure, described in multiple sources, proceeds under ambient conditions with high efficiency .

Reaction Conditions and Mechanism

In a typical protocol, 3,4-dimethoxybenzaldehyde (1 mmol) is dissolved in methanol (15 mL), followed by the addition of NaBH₄ (2 mmol). The reaction mixture is stirred at room temperature for 1 hour, after which the solvent is evaporated under reduced pressure. The residue is diluted with water and extracted with dichloromethane to isolate the product . The reduction mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, converting the aldehyde group (-CHO) to a primary alcohol (-CH₂OH).

Yield and Purity

This method consistently yields this compound in 98–100% purity, as confirmed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) . The high yield is attributed to the mild reaction conditions and the stability of NaBH₄ in protic solvents like methanol.

Spectroscopic Validation

-

FT-IR Analysis : The disappearance of the carbonyl (C=O) stretch at 1712 cm⁻¹ and the emergence of a broad O-H stretch at 3387 cm⁻¹ confirm successful reduction .

-

¹H-NMR (250 MHz, DMSO-d₆) : Peaks at δ 4.56 (s, 2H, CH₂OH), 6.82–6.86 (m, 3H, aromatic H), and 3.85 (s, 6H, OCH₃) align with the expected structure .

-

¹³C-NMR : Signals at δ 64.58 (CH₂OH), 111.04–149.32 (aromatic carbons), and 55.78–56.11 (OCH₃) further validate the product .

Alternative Synthesis via Eugenol Derivatives

A multi-step pathway starting from eugenol (4-allyl-2-methoxyphenol) has been reported, though it is less efficient than the NaBH₄ reduction method .

Methylation and Isomerization

Eugenol is first methylated using dimethyl sulfate or methyl iodide in the presence of a base to yield methyleugenol. Subsequent isomerization with potassium tert-butoxide (t-BuOK) produces methylisoeugenol, which is oxidized to 3,4-dimethoxybenzaldehyde using potassium dichromate (K₂Cr₂O₇) in acidic conditions .

Reduction to this compound

The resulting aldehyde is reduced using NaBH₄, as described in Section 1. While this pathway demonstrates the compound’s accessibility from natural precursors, the overall yield (85% after oxidation and 98% after reduction) is lower due to intermediate purification steps .

Comparative Analysis of Synthetic Routes

The NaBH₄ reduction method is superior for laboratory-scale synthesis due to its simplicity and efficiency. In contrast, the eugenol-based route, while industrially relevant for leveraging bio-based precursors, involves complex intermediates and lower yields.

Industrial-Scale Considerations

A patent (CN101475511B) describes an alternative route involving decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate to 3,4-dimethoxyphenylacetaldehyde, followed by aldoxime formation and dehydration . However, this method introduces cyanide intermediates, raising safety and environmental concerns compared to the NaBH₄ route.

Quality Control and Characterization

Chromatographic Analysis

Recrystallization

Purification via recrystallization from methanol yields colorless crystals with a melting point of 49–51°C .

科学的研究の応用

Biochemical Studies

DMBA is recognized for its role as a secondary metabolite in lignin degradation, particularly in fungal species like Phanerochaete chrysosporium. This compound is essential for understanding lignin biochemistry and its potential for biofuel production .

Lignin Transformation

Research indicates that DMBA can be utilized in the transformation of lignin-derived compounds into valuable biofuels and aromatic chemicals. Its application in this field highlights its significance in sustainable chemistry and renewable energy sources .

Pharmaceutical Intermediates

DMBA serves as an important intermediate in the synthesis of various pharmaceuticals, including tetrahydropalmatine, which has analgesic properties. The synthesis methods often involve bromination or chlorination reactions to produce derivatives that are further used in medicinal chemistry .

Case Study 1: Lignin Degradation

A study focusing on the degradation of lignin by Phanerochaete chrysosporium demonstrated that DMBA is produced during the metabolic process. This finding supports the compound's role in bioremediation and environmental sustainability efforts by utilizing fungi to break down complex lignin structures .

Case Study 2: Synthesis of Tetrahydropalmatine

Research conducted on the synthesis of tetrahydropalmatine from DMBA revealed efficient methodologies that enhance yield while minimizing by-products. The study emphasized the importance of optimizing reaction conditions to achieve higher purity levels in pharmaceutical applications .

作用機序

ベラトリルアルコールは、白色腐朽菌が産生する酵素であるリグニンペルオキシダーゼによるリグニンの分解において、レドックスメディエーターとして機能します。リグニンペルオキシダーゼの活性部位に結合し、酸化を受けることで、リグニンをより小さな分子に分解します。 ベラトリルアルコールのリグニンペルオキシダーゼへの結合には、酸性アミノ酸との水素結合相互作用と、他の残基との疎水性相互作用が含まれます .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares 3,4-dimethoxybenzyl alcohol with substituted benzyl alcohols and related aromatic alcohols:

Adsorption Efficiency

In adsorption studies using activated carbon impregnated with SiO₂ nanoparticles, this compound exhibited superior removal efficiency (98.5%) compared to phenol (97.9%) due to its resonance-stabilized aromatic ring and strong π-bond interactions with carboxyl groups on the adsorbent . The Freundlich isotherm parameters (Table 4 in ) revealed a higher equilibrium constant (K) for this compound, indicating stronger affinity for activated carbon surfaces.

Enzymatic Oxidation and Redox Activity

- Lignin Peroxidase (LiP) Interactions: this compound is oxidized by LiP to veratraldehyde and quinones, while also protecting LiP from H₂O₂-induced inactivation. In contrast, 4-methoxybenzyl alcohol and benzyl alcohol are less effective mediators due to weaker electron-donating capabilities .

- Substrate Specificity : The recombinant aryl-alcohol dehydrogenase PcAad1p showed higher activity toward this compound than toward 3,5-dimethoxy or 4-hydroxy derivatives, highlighting the importance of substituent positioning .

Key Research Findings

Adsorption Mechanisms

- The methoxy groups enhance adsorption via hydrogen bonding with SiO₂ nanoparticles and dipole interactions, achieving near-complete removal from aqueous solutions .

- Freundlich model parameters: K = 15.2 mg/g, n = 2.1 (indicating favorable adsorption) .

Oxidation Products

- LiP-mediated oxidation yields veratraldehyde, 4,5-dimethoxy-3,5-cyclohexadiene-1,2-dione, and lactones, demonstrating its role in aromatic ring cleavage .

生物活性

3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is an organic compound with significant biological activity, particularly in the context of lignin degradation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant studies.

- Chemical Formula : CHO

- Molecular Weight : 168.19 g/mol

- CAS Number : 93-03-8

- Synonyms : Veratryl alcohol, (3,4-Dimethoxyphenyl)methanol

This compound plays a crucial role in the degradation of lignin by certain fungi, particularly Phanerochaete chrysosporium. This compound is synthesized by the fungus and serves multiple functions:

- Induction of Enzyme Expression : It induces the expression of lignin peroxidase (LiP), an enzyme essential for lignin breakdown.

- Protection Against Inactivation : Veratryl alcohol protects LiP from inactivation by hydrogen peroxide (HO).

- Radical Mediator : It acts as a radical mediator in the oxidation of manganese ions (Mn), facilitating the formation of manganese(III) ions (Mn), which are critical for further oxidation processes.

Key Findings from Research

A study demonstrated that veratryl alcohol is necessary for the formation of reactive oxygen species during lignin degradation. In the presence of LiP, Mn, and HO, Mn was formed only when veratryl alcohol was included in the reaction mixture, indicating its role in generating active oxygen species .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity, which may contribute to its protective effects in biological systems. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary studies have shown that veratryl alcohol possesses antimicrobial properties against various pathogens. This activity may be attributed to its structural characteristics that allow it to interact with microbial membranes.

Case Studies and Experimental Evidence

Q & A

Basic Research Questions

Q. What is the role of methoxy (-OCH₃) groups in 3,4-dimethoxybenzyl alcohol’s adsorption behavior on activated carbon?

The methoxy groups enhance adsorption by generating resonance effects in the aromatic ring, increasing electron cloud density. This promotes interactions (π-π stacking, hydrogen bonding) with oxygenated functional groups on activated carbon. Freundlich isotherm analysis shows high correlation (R² = 0.979–0.992), indicating heterogeneous surface adsorption. Higher removal efficiency (98.5% vs. 97.9% for phenol) is attributed to these electronic effects .

Q. How is this compound synthesized, and what are common derivatization methods?

A standard synthesis involves acetylation: this compound reacts with acetic anhydride and sodium acetate at room temperature, yielding 3,4-dimethoxybenzyl acetate (89% yield). Purification includes ethyl acetate extraction and washing with NaHCO₃ and brine . Derivatization is critical for enhancing solubility or stability in analytical protocols.

Q. Why is this compound used as a substrate in ligninolytic enzyme assays?

It serves as a non-phenolic surrogate for lignin in studying lignin peroxidase (LiP) activity. LiP oxidizes veratryl alcohol to veratraldehyde, avoiding interference from phenolic auto-oxidation. It also protects LiP from H₂O₂-induced inactivation and prevents accumulation of inactive LiP III intermediates .

Advanced Research Questions

Q. How do adsorption models (Freundlich vs. Langmuir) explain the removal of this compound on SiO₂-impregnated activated carbon?

Freundlich isotherms better fit experimental data (R² > 0.97) compared to Langmuir (R² = 0.934–0.981), suggesting multilayer adsorption on heterogeneous surfaces. The Freundlich parameter n (1.12–1.35) indicates favorable adsorption, while Langmuir qmax values (56.6–66.9 mg/g) reflect capacity variations with SiO₂ nanoparticle concentrations (1,800–5,400 mg/L) .

Q. What is the mechanism behind this compound’s role in mediating Mn²⁺ oxidation by lignin peroxidase (LiP)?

Veratryl alcohol acts as a radical mediator in LiP-catalyzed Mn²⁺ oxidation. In the presence of oxalate and O₂, LiP generates oxalate radicals (CO₂⁻•), which decay to CO₂ and O₂⁻•. The latter oxidizes Mn²⁺ to Mn³⁺, a key lignin-depolymerizing agent. Veratryl alcohol stabilizes reactive intermediates and amplifies radical chain reactions .

Q. How do SiO₂ nanoparticles enhance activated carbon’s adsorption capacity for this compound?

SiO₂ increases specific surface area (SSA) and introduces mesopores, improving accessibility. At 5,400 mg/L SiO₂, phenol adsorption rises by 45.3% (qmax = 39.5 mg/g vs. 21.6 mg/g without SiO₂). For this compound, optimal SiO₂ loading (1,800–3,600 mg/L) boosts qmax to 66.9 mg/g via dipole interactions and hydrogen bonding with methoxy groups .

Q. Methodological Considerations

Q. How should researchers design experiments to compare adsorption isotherms for this compound?

- Use batch adsorption studies with varying initial concentrations (e.g., 10–200 mg/L).

- Analyze equilibrium data via linear/non-linear regression for Freundlich (log qₑ vs. log Cₑ) and Langmuir (Cₑ/qₑ vs. Cₑ) models.

- Validate with statistical metrics (R², RMSE) and thermodynamic parameters (ΔG, ΔH) .

Q. What analytical techniques are suitable for quantifying this compound in enzymatic assays?

特性

IUPAC Name |

(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGPRYNGFWGMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059076 | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-03-8 | |

| Record name | Veratryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4T4A711H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。